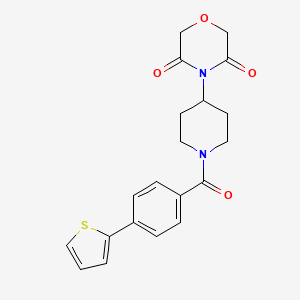
4-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been found to interact with their targets through electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
Compounds with similar structures, such as those containing a piperazine moiety, have been found to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生物活性
The compound 4-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione , often referred to as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described using its molecular formula C22H26N2O4S and its IUPAC name. The presence of a thiophene ring, piperidine moiety, and morpholine dione contributes to its unique pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene-containing compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.22 μg/mL, indicating potent antimicrobial activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Antiviral Properties
The antiviral potential of thiophene-based compounds has also been explored. A study indicated that certain derivatives could inhibit viral replication effectively. For example, modifications in the thiophene structure led to enhanced activity against hepatitis C virus (HCV) NS5B polymerase . The compound's structure allows it to interact with viral enzymes, disrupting their function.
Cytotoxicity and Cancer Research
Research into the cytotoxic effects of morpholine derivatives has revealed promising results in cancer treatment. Compounds similar to this compound have been tested against various cancer cell lines, showing selective cytotoxicity without significant hemolytic effects . The mechanism often involves the induction of apoptosis in cancer cells.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism or viral replication.
- Receptor Binding : It has been suggested that the compound can bind to certain receptors in mammalian cells, modulating signaling pathways that lead to cell death or inhibition of proliferation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of thiophene derivatives including the target compound. The results indicated that modifications at specific positions on the thiophene ring significantly enhanced antimicrobial activity. The most active derivative had an MIC value lower than 0.25 μg/mL against Staphylococcus aureus .
Cancer Cell Line Testing
In another study assessing cytotoxicity, several derivatives were tested on human cancer cell lines. The results showed that compounds with similar structural motifs exhibited IC50 values ranging from 10 μM to 30 μM, indicating moderate potency against cancer cells .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C22H26N2O4S |
| Antimicrobial MIC | ≤ 0.22 μg/mL |
| Cytotoxic IC50 | 10 - 30 μM |
| Target Pathogen | Staphylococcus aureus, HCV NS5B |
| Mechanism | Enzyme inhibition, receptor binding |
属性
IUPAC Name |
4-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c23-18-12-26-13-19(24)22(18)16-7-9-21(10-8-16)20(25)15-5-3-14(4-6-15)17-2-1-11-27-17/h1-6,11,16H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZMZOOWKXBFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














